molecular formula C11H13NO B8705216 4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile

4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile

Cat. No. B8705216
M. Wt: 175.23 g/mol
InChI Key: BJZPEAMLPSMWFL-UHFFFAOYSA-N
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Patent
US04310655

Procedure details

p-(1,1-Dimethyl-2-hydroxyethyl)cyanobenzene, 75 g, 0.43 mole, was dissolved in a solution of ethylene glycol, 150 mL, and water, 50 mL, at 80° C. in a 2-L flask. The above solution was then heated on an oil bath with good stirring to 135°-140° C. A solution of 50% aqueous NaOH, 140 mL, in 150 mL water was added dropwise at such a rate that a gentle reflux was maintained, and the resulting clear solution was allowed to reflux until no more ammonia could be detected The solution was then diluted while still hot with 500 mL water and then allowed to cool to room temperature. The cooled solution was extracted twice with 100 mL portions of ether and the ether layers discarded. The aqueous layer was heated on a steam bath to expel any trapped ether, cooled to 0° C. and acidified with conc. HCl. The precipitated hydroxyacid was filtered, washed with 150 mL ice-cold water and dried in a vacuum oven at 50° C. The crude yield was 80 g (96%), mp=154°-156° C. The material was recrystallized once from water/methanol (3/1 vol.) ca. 1100 mL and three more times from boiling water. The final mp=156°-157° C. vs. 158°-159° C. (Heck et al., above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10]C(C#N)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].[OH-:14].[Na+].N.[CH2:17]([OH:20])[CH2:18]O>O>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:18]([C:17]([OH:20])=[O:14])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C)C1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with good stirring to 135°-140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The above solution was then heated on an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
EXTRACTION
Type
EXTRACTION
Details
The cooled solution was extracted twice with 100 mL portions of ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was heated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated hydroxyacid was filtered
WASH
Type
WASH
Details
washed with 150 mL ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C
CUSTOM
Type
CUSTOM
Details
The material was recrystallized once from water/methanol (3/1 vol.) ca. 1100 mL and three more times
CUSTOM
Type
CUSTOM
Details
158°-159° C. (Heck et al., above)

Outcomes

Product
Name
Type
Smiles
CC(CO)(C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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